molecular formula C11H26INO B14719416 Dibutylcholine iodide CAS No. 17896-02-5

Dibutylcholine iodide

Cat. No.: B14719416
CAS No.: 17896-02-5
M. Wt: 315.23 g/mol
InChI Key: OBLPYMYMWAFWEK-UHFFFAOYSA-M
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Description

Dibutylcholine iodide is a quaternary ammonium salt characterized by two butyl groups attached to a choline backbone, with an iodide counterion. These compounds typically exhibit surfactant properties, antimicrobial activity, and cholinergic effects depending on their alkyl chain length and substituents .

Properties

CAS No.

17896-02-5

Molecular Formula

C11H26INO

Molecular Weight

315.23 g/mol

IUPAC Name

dibutyl-(2-hydroxyethyl)-methylazanium;iodide

InChI

InChI=1S/C11H26NO.HI/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1

InChI Key

OBLPYMYMWAFWEK-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CCO.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylcholine iodide typically involves the quaternization of dibutylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Dibutylcholine iodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its amine precursor.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or thiocyanate can be employed.

Major Products Formed

    Oxidation: N-oxides of dibutylcholine.

    Reduction: Dibutylamine.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

Dibutylcholine iodide is used extensively in scientific research, particularly in the following fields:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: To study cholinergic systems and enzyme kinetics.

    Medicine: In the development of drugs targeting cholinergic receptors.

    Industry: As an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Dibutylcholine iodide exerts its effects by interacting with cholinergic receptors, mimicking the action of acetylcholine. It binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction is crucial for studying the function and regulation of cholinergic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Acetylcholine Iodide (CAS 2260-50-6)
  • Molecular Formula: C₇H₁₆INO₂
  • Key Features : Acetyl group replaces one butyl chain in dibutylcholine iodide.
  • Applications : Acts as a neurotransmitter analogue in biochemical studies. Its smaller acetyl group enhances water solubility but reduces lipid membrane permeability compared to dibutyl derivatives .
Choline, Iodide, Dibenzylcarbamate
  • Molecular Formula: Not explicitly provided, but structurally includes benzyl groups attached to a choline backbone.
Substance D (C12 Quaternary Ammonium Chloride)
  • Molecular Formula : C₁₂H₂₅ClN (as per REACH guidance).
  • Key Features : A single saturated C12 alkyl chain with chloride anion. Unlike this compound, this compound lacks a choline backbone, affecting its biological activity and solubility profile .

Physicochemical and Functional Differences

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Primary Applications
This compound C₉H₂₀INO (hypothetical) ~285.18 Two butyl chains, iodide ion Moderate in polar solvents Surfactant, research reagent
Acetylcholine iodide C₇H₁₆INO₂ 225.11 Acetyl group, iodide ion High in water Neurotransmitter studies
Substance D (C12) C₁₂H₂₅ClN 230.79 Single C12 chain, chloride ion Low in water Industrial surfactant
Choline dibenzylcarbamate Not available Not available Benzyl groups, carbamate Low in polar solvents Biochemical research

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., dibutyl) enhance lipophilicity, improving membrane penetration but reducing aqueous solubility compared to acetylcholine derivatives .
  • Counterion Effects : Iodide ions (in dibutylcholine and acetylcholine salts) may improve stability in organic solvents compared to chloride (Substance D) .
  • Biological Activity: Acetylcholine iodide’s acetyl group mimics endogenous neurotransmitters, whereas dibutylcholine’s bulkier structure may limit receptor interactions .

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